2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide chemical properties
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
Introduction
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a substituted N-benzyl-2-chloroacetamide derivative. Its structure is characterized by a chloroacetamide functional group linked to a benzylamine moiety, which is further substituted at the ortho position with a methoxymethyl group. As a member of the α-haloamide class of compounds, its chemical profile is dominated by the electrophilic nature of the carbon atom bearing the chlorine, making it a versatile reactive intermediate for synthetic chemistry.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. While specific experimental data for this compound (CAS No. 1183436-64-7) is limited in publicly accessible literature, this document leverages established chemical principles and data from closely related analogs to present a robust profile. The methodologies and predicted data herein serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, providing the necessary framework for its synthesis, handling, and application in further research endeavors.
Physicochemical and Structural Properties
The core structure of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide endows it with specific physicochemical properties. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, O-CH₃) sites, combined with a lipophilic aromatic ring, results in moderate polarity.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 1183436-64-7 | NextSDS[1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | PubChemLite |
| Molecular Weight | 227.69 g/mol | Calculated |
| Monoisotopic Mass | 227.07130 Da | PubChemLite |
Predicted and Comparative Physicochemical Data
| Property | 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide | N-benzyl-2-chloroacetamide (Analog) |
| Physical State | Solid (Predicted) | Solid |
| Melting Point | Data not available | 90-92 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone) (Predicted) | Soluble in organic solvents |
| logP (Predicted) | 1.3 | 1.8[3] |
Synthesis and Purification
The most direct and widely adopted method for the synthesis of N-substituted-2-chloroacetamides is the chloroacetylation of a corresponding primary or secondary amine.[2][4] This involves a nucleophilic acyl substitution reaction between the amine and chloroacetyl chloride.
Proposed Synthetic Workflow
The synthesis proceeds in two main stages: first, the preparation of the key amine intermediate, (2-(methoxymethyl)phenyl)methanamine, and second, its subsequent acylation.
Caption: Proposed two-stage synthesis of the target compound.
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.
-
Base Selection: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential.[4][5] It neutralizes the HCl byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[5] They effectively dissolve the reactants and do not compete with the amine in reacting with the highly reactive chloroacetyl chloride.
-
Temperature Control: The reaction is typically initiated at 0 °C. Chloroacetyl chloride is highly reactive, and dropwise addition at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Experimental Protocol: Synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide
Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Materials:
-
(2-(methoxymethyl)phenyl)methanamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-(methoxymethyl)phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5] This removes excess TEA, unreacted amine, and residual acidic or basic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
-
Analytical and Spectroscopic Characterization
Post-synthesis, a combination of spectroscopic techniques is required to confirm the structure and assess the purity of the compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring. |
| Amide N-H (1H) | ~6.5 - 7.5 | Broad Singlet/Triplet | Position and shape are solvent-dependent; may couple with adjacent CH₂. |
| Ar-CH₂ -N (2H) | ~4.50 | Doublet | Coupled to the N-H proton. |
| O-CH₂ -Ar (2H) | ~4.45 | Singlet | Methylene group of the methoxymethyl substituent. |
| Cl-CH₂ -C=O (2H) | ~4.10 | Singlet | Protons alpha to the carbonyl and chlorine. |
| O-CH₃ (3H) | ~3.40 | Singlet | Methyl group of the methoxymethyl substituent. |
Note: Chemical shift values are estimations based on standard functional group ranges.[6][7]
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted δ (ppm) |
| C =O (Amide) | ~166 |
| Aromatic C | 127 - 138 |
| Ar-C -CH₂-O | ~137 |
| Ar-C -CH₂-N | ~135 |
| O-C H₂-Ar | ~72 |
| O-C H₃ | ~58 |
| Ar-C H₂-N | ~44 |
| Cl-C H₂-C=O | ~42 |
Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the purified solid product.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| N-H (secondary amide) | Stretch | 3350 - 3310 | Medium, Sharp[8] |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (amide I band) | Stretch | 1680 - 1640 | Strong[9] |
| N-H (amide II band) | Bend | 1570 - 1515 | Medium to Strong |
| C-O (ether) | Stretch | 1150 - 1085 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium to Strong |
Reference for general IR absorption ranges.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Observations:
-
Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 227, with a characteristic M+2 peak at m/z 229 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
-
Major Fragmentation Pathways: The fragmentation is likely dominated by cleavage alpha to the nitrogen atom and loss of radicals.
Caption: Predicted major fragmentation pathways in EI-MS.
General Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragments.
-
Reactivity and Potential Applications
The synthetic utility of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide stems from the reactivity of the α-chloroamide moiety.
Chemical Reactivity
The carbon atom adjacent to the chlorine is electrophilic due to the inductive effect of both the chlorine and the adjacent carbonyl group. This makes it susceptible to nucleophilic substitution (Sₙ2) reactions.[11][12] This reactivity allows the chloroacetamide group to serve as a versatile chemical handle for introducing various functionalities by reacting it with nucleophiles such as:
-
Thiols (to form thioethers)
-
Amines (to form α-amino amides)
-
Azides (which can be further reduced to amines)
-
Carboxylates (to form esters)
This property is fundamental to its role as a building block in the synthesis of more complex molecular architectures.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not documented, the N-substituted-2-chloroacetamide scaffold is of significant interest in medicinal chemistry.[13][14]
-
Covalent Inhibitors: The reactive chloromethyl group can act as an electrophilic "warhead" to form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active site of target proteins. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.
-
Synthetic Intermediates: As demonstrated by its reactivity, the compound is a valuable intermediate for the synthesis of compound libraries. The benzyl and chloroacetamide portions can be systematically modified to explore structure-activity relationships (SAR) for various biological targets.[2]
Safety, Handling, and Storage
Given its chemical structure and the known hazards of related compounds, proper safety protocols are mandatory when handling 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide.
Hazard Classification
The compound is classified with the following hazards according to Notified C&L sources:
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Serious Eye Damage | 1 | Danger | H318 |
| Specific target organ toxicity — single exposure | 3 | Warning | H336 |
Source: NextSDS[1]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated chemical fume hood.[15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16][17]
-
Avoid inhalation of dust or vapors. If there is a risk of aerosol formation, respiratory protection may be required.[18]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[16]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
-
Recommended storage temperature is typically 2-8 °C for long-term stability, as is common for reactive acylating agents.
Conclusion
2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is a valuable research chemical with significant potential as a synthetic intermediate in drug discovery and materials science. This guide has outlined its core chemical properties, a robust and logical synthetic route, and the analytical methodologies required for its characterization. Its key feature is the reactive α-chloroamide moiety, which allows for a wide range of subsequent chemical modifications. While this document provides a comprehensive technical overview based on established chemical principles and data from analogous structures, researchers are strongly encouraged to perform thorough experimental verification of all properties and protocols. Adherence to strict safety and handling procedures is paramount when working with this and related compounds.
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